molecular formula C10H12N4O B13683673 5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13683673
M. Wt: 204.23 g/mol
InChI Key: GWBXGQYTYNZLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzohydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline

Uniqueness

5-Amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-6-3-4-8(15-2)7(5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)

InChI Key

GWBXGQYTYNZLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.